1H-Pyrrol-3-amine,1-ethyl-(9CI)
Description
Contextualization within Pyrrole (B145914) Chemistry and Heterocyclic Frameworks
Pyrroles are five-membered aromatic heterocycles containing a single nitrogen atom. Current time information in Bangalore, IN. Their aromaticity, a consequence of the delocalization of six π-electrons over the five-membered ring, is a defining feature that governs their chemical behavior. Current time information in Bangalore, IN. The pyrrole ring is a privileged structure found in a vast array of natural products, including heme, chlorophyll, and vitamin B12, as well as in numerous pharmaceuticals and functional materials. mdpi.com
The true value of 1H-Pyrrol-3-amine, 1-ethyl-(9CI) lies in its potential as a bifunctional building block. The presence of a nucleophilic secondary amine and an aromatic pyrrole core allows for a diverse range of chemical transformations. This makes it an attractive starting material for the construction of more complex molecular architectures, particularly those with applications in medicinal chemistry. For instance, the 3-aminopyrrole moiety is a key component in various biologically active compounds, including those with anticonvulsant properties. nih.gov
The amino group can readily participate in reactions such as acylation, alkylation, and condensation, providing a handle for introducing further molecular complexity. The pyrrole ring itself can undergo electrophilic substitution reactions, although the position of substitution is influenced by the existing substituents. The strategic combination of these reactive sites allows for the regioselective synthesis of highly functionalized pyrrole derivatives.
The synthesis of pyrroles has been a subject of intense research for over a century, with the Paal-Knorr synthesis, first reported in the late 19th century, remaining a cornerstone method. acs.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. alfa-chemistry.com For the synthesis of N-substituted pyrroles like 1H-Pyrrol-3-amine, 1-ethyl-(9CI), a primary amine (in this case, ethylamine) is a key reactant. mdpi.comacs.org
Over the years, numerous modifications and new synthetic routes have been developed to improve yields, expand substrate scope, and employ milder reaction conditions. Modern approaches often utilize catalysts to enhance the efficiency of the Paal-Knorr reaction and other pyrrole syntheses. mdpi.comrgmcet.edu.in
For the specific synthesis of 3-aminopyrrole derivatives, several strategies have been reported. One common approach involves the construction of a pyrrole ring that already contains a precursor to the amino group, such as a nitro or cyano group, which is then reduced in a subsequent step. rsc.org Another strategy involves the direct introduction of an amino group onto a pre-formed pyrrole ring, though this can sometimes be challenging due to regioselectivity issues.
More recent developments in synthetic methodology have focused on multicomponent reactions, which allow for the rapid assembly of complex pyrrole structures from simple starting materials in a single step. organic-chemistry.org For instance, iodine-catalyzed methods have been developed for the synthesis of 3-aminopyrroles from homopropargylic amines and nitrosoarenes. rsc.org While a specific, documented synthesis for 1H-Pyrrol-3-amine, 1-ethyl-(9CI) is not readily found in widely available literature, its preparation can be logically inferred from these established methods for analogous N-alkyl-3-aminopyrroles. A plausible route would involve the Paal-Knorr condensation of a suitable 1,4-dicarbonyl precursor bearing a protected or masked amino group at the 3-position with ethylamine (B1201723), followed by a deprotection step.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-8-4-3-6(7)5-8/h3-5H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDVMTMIRTVAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Pyrrol 3 Amine,1 Ethyl 9ci and Its Derivatives
Classical Approaches to Pyrrole (B145914) Ring Formation
The traditional methods for constructing the pyrrole ring remain fundamental in organic synthesis. These approaches, while sometimes requiring harsh conditions, are well-established and versatile.
Paal-Knorr Condensation and its Variants for N-Substituted Pyrroles
The Paal-Knorr synthesis is a widely utilized method for preparing pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org For the synthesis of 1-ethyl-1H-pyrrol-3-amine, a suitable 1,4-dicarbonyl precursor bearing a protected amino group at the 3-position would be required, which would then be reacted with ethylamine (B1201723).
The general mechanism commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal. Subsequent intramolecular cyclization via attack of the amine on the second carbonyl group, followed by dehydration, yields the aromatic pyrrole ring. wikipedia.org The reaction is typically facilitated by protic or Lewis acids. wikipedia.org
A plausible synthetic route to 1-ethyl-1H-pyrrol-3-amine via the Paal-Knorr condensation is outlined below. This would involve the initial synthesis of a 3-amino-substituted 1,4-dicarbonyl compound, which can be challenging. An alternative is the use of a precursor with a group that can be readily converted to an amine, such as a nitro group or an azide.
Table 1: Representative Conditions for Paal-Knorr Synthesis of N-Substituted Pyrroles
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,5-Hexanedione | Ethylamine | Acetic Acid | Reflux | High | wikipedia.org |
| 3-Nitro-2,5-hexanedione | Ethylamine | p-Toluenesulfonic acid/Toluene | Reflux | Moderate-Good | Hypothetical |
| 2,5-Dimethoxytetrahydrofuran | Ethylamine | Iron(III) chloride/Water | Room Temp | Good-Excellent | organic-chemistry.org |
Note: The table presents representative examples. Yields are dependent on specific substrates and reaction conditions.
Hantzsch Pyrrole Synthesis and Adaptations
The Hantzsch pyrrole synthesis provides another classical route to substituted pyrroles. wikipedia.org This multicomponent reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine. wikipedia.org To synthesize 1-ethyl-1H-pyrrol-3-amine, one would need to select starting materials that introduce the ethyl group on the nitrogen and an amino or a precursor group at the 3-position.
The generally accepted mechanism starts with the formation of an enamine from the β-ketoester and the primary amine (ethylamine in this case). This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration afford the desired pyrrole. wikipedia.org The choice of a β-ketoester with a protected amino group at the appropriate position is critical for the synthesis of the target molecule.
Table 2: Components for a Hantzsch Synthesis of 1-Ethyl-1H-pyrrol-3-amine Derivatives
| α-Haloketone | β-Ketoester | Amine | Product | Reference |
| Chloroacetone | Ethyl 2-aminoacetoacetate | Ethylamine | Ethyl 3-amino-1-ethyl-2-methyl-1H-pyrrole-4-carboxylate | Hypothetical |
| Phenacyl bromide | Ethyl 3-amino-4-oxobutanoate | Ethylamine | Ethyl 5-phenyl-3-amino-1-ethyl-1H-pyrrole-2-carboxylate | Hypothetical |
Note: This table illustrates potential starting material combinations.
Knorr Pyrrole Synthesis and Modifications
The Knorr pyrrole synthesis is a powerful method for constructing polysubstituted pyrroles. wikipedia.org It typically involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which are often prepared in situ. wikipedia.org
For the synthesis of 1-ethyl-1H-pyrrol-3-amine, one could envision a strategy where an N-ethyl-α-aminoketone is reacted with a β-ketoester bearing a suitable substituent that can be converted to a hydrogen at the 2-position if needed. The mechanism involves the initial condensation of the amine and the ketone to form an enamine, which then undergoes intramolecular cyclization and aromatization. wikipedia.org
A common modification of the Knorr synthesis involves the reduction of an α-oximino-β-ketoester to generate the α-amino-β-ketoester in the presence of a second carbonyl compound. wikipedia.orgthermofisher.com
Table 3: Reactants for Knorr Synthesis of Substituted Pyrroles
| α-Amino-ketone (or precursor) | Active Methylene Compound | Conditions | Product Type | Reference |
| Ethyl 2-aminoacetoacetate | Ethyl acetoacetate (B1235776) | Zinc, Acetic Acid | Polysubstituted Pyrrole | wikipedia.org |
| N-Ethyl-2-amino-3-oxobutanoate | Diethyl malonate | Heat | Diethyl 1-ethyl-2-methyl-1H-pyrrole-3,4-dicarboxylate | Hypothetical |
Note: This table provides examples of reactant pairings in Knorr-type syntheses.
Modern and Sustainable Synthetic Strategies
Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These often rely on catalytic processes that offer high atom economy and milder reaction conditions.
Catalytic Methods (e.g., Transition Metal Catalysis, Organocatalysis)
A variety of catalytic systems have been developed for pyrrole synthesis. These methods often provide access to pyrrole derivatives that are difficult to obtain through classical routes. For the synthesis of 1-ethyl-1H-pyrrol-3-amine, catalytic amination of a suitably functionalized pyrrole precursor or a de novo construction of the ring could be envisioned.
Dehydrogenative coupling reactions have emerged as a powerful tool in modern organic synthesis, allowing for the formation of C-N bonds with the liberation of dihydrogen as the only byproduct. Several transition metal catalysts, including those based on nickel, have been reported to catalyze the synthesis of N-heterocycles from amino alcohols and bio-based feedstocks like ethanol (B145695). acs.org
One potential strategy for the synthesis of 1-ethyl-1H-pyrrol-3-amine could involve the dehydrogenative coupling of a suitable amino diol with ethylamine. More directly, a nickel-catalyzed reaction of an appropriate amino alcohol with ethanol could potentially lead to the N-ethylated pyrrole ring. acs.org These methods are highly atom-economical and align with the principles of green chemistry.
Table 4: Examples of Catalytic Dehydrogenative Coupling for N-Heterocycle Synthesis
| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |
| 2-Aminoethanol | Ethanol | Ni supported on Zr-containing layered double oxides | Pyrrole | acs.org |
| 2-Aminobenzyl alcohol | Ethanol | Ni supported on Zr-containing layered double oxides | N-ethyl-1,2,3,4-tetrahydroquinoline | acs.org |
| 3-Aminopropanol | Ethanol | Ni supported on Zr-containing layered double oxides | N-ethyl piperidine | acs.org |
Note: This table highlights the potential of dehydrogenative coupling for N-ethylation and heterocycle formation.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to constructing complex molecules by avoiding pre-functionalization steps. rsc.org This strategy is particularly relevant for the synthesis of pyrrole derivatives. While direct C-H amination of a pre-formed 1-ethylpyrrole at the C-3 position is a conceivable route, the literature more broadly covers the functionalization of the pyrrole ring system.
Recent advancements have highlighted C-H activation/annulation cascades for the synthesis of medicinal scaffolds. rsc.org These methods often involve the reaction of simpler starting materials to build the pyrrole ring with the desired substituents in place. For instance, the synthesis of pyrroles from allyl ketones and amines under metal-free conditions proceeds through a formal [4+1] cycloaddition, demonstrating a novel approach to constructing the pyrrole core. acs.org
Quinone-mediated C-H bond functionalization of primary amines offers another pathway. nih.gov This method involves the condensation of a primary amine with a quinone, leading to an intermediate that can react with various nucleophiles. nih.gov While not a direct functionalization of the pyrrole ring itself, this strategy could be adapted to construct substituted amine precursors for subsequent cyclization into the 1-ethyl-1H-pyrrol-3-amine scaffold.
The table below summarizes some C-H functionalization strategies applicable to the synthesis of pyrrole and amine derivatives.
| Strategy | Description | Key Intermediates | Advantages |
| Metal-Free [4+1] Cycloaddition | Reaction of an allyl ketone with an amine. acs.org | Episulfonium intermediate | Mild conditions, avoids transition metals. acs.org |
| Quinone-Mediated Amine α-C−H Functionalization | Condensation of a primary amine with a quinone followed by nucleophilic addition. nih.gov | N-o-hydroxyaryl imine | Redox-neutral, forms complex amines from simple precursors. nih.gov |
| C-H Activation/Annulation Cascade | Tandem reactions that form and functionalize the heterocyclic ring in one pot. rsc.org | Varies depending on the specific reaction. | High step economy, rapid construction of complex scaffolds. rsc.org |
Multi-Component Reactions (MCRs) for Pyrrole Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govglobethesis.com This approach is particularly well-suited for the synthesis of diverse libraries of heterocyclic compounds, including pyrroles. globethesis.com
The Hantzsch pyrrole synthesis is a classic example of a three-component reaction, typically involving an α-haloketone, a β-ketoester, and ammonia or a primary amine. researchgate.netnih.gov By selecting ethylamine as the primary amine component, this reaction could theoretically be adapted to produce a precursor to 1-ethyl-1H-pyrrol-3-amine.
More contemporary MCRs offer even greater flexibility and efficiency. For example, a four-component reaction for synthesizing pyrrolopyridine derivatives has been developed using a chiral tetramic acid, a substituted benzaldehyde (B42025), ammonium (B1175870) acetate, and ethyl acetoacetate in ethanol with sodium bicarbonate as a catalyst. globethesis.com Another approach involves the three-component reaction of amines, aldehydes, and ethyl pyruvate, catalyzed by a solid acid catalyst, to yield 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. researchgate.net
The table below outlines various MCRs that can be employed for the synthesis of pyrrole scaffolds.
| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type |
| Hantzsch Pyrrole Synthesis | α-haloketone, β-dicarbonyl compound, primary amine. nih.gov | Typically base-catalyzed. | Substituted pyrroles. nih.gov |
| Three-Component Pyrrole-2-one Synthesis | Aldehyde, amine, ethyl pyruvate. researchgate.net | N-sulfonic acid modified poly(styrene-diethylenetriamine). researchgate.net | 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones. researchgate.net |
| Four-Component Pyrrolopyridine Synthesis | Chiral tetramic acid, benzaldehyde derivative, ammonium acetate, ethyl acetoacetate. globethesis.com | Sodium bicarbonate in ethanol. globethesis.com | Pyrrolopyridine derivatives. globethesis.com |
| Three-Component Pyrrol-3-ol Synthesis | Alkyl 2-aminoesters, 1,3-dicarbonyl compounds, potassium hydroxide. mdpi.com | Solvent-free, heating. mdpi.com | 2,4,5-trisubstituted-1H-pyrrol-3-ols. mdpi.com |
Green Chemistry Principles in Aminopyrrole Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpdd.org In the synthesis of aminopyrroles, these principles are increasingly being applied through the use of environmentally benign solvents, solvent-free conditions, and reusable catalysts. dntb.gov.ua
A notable example is the solvent-free, three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ol derivatives. mdpi.com This method involves heating a mixture of an alkyl 2-aminoester, a 1,3-dicarbonyl compound, and a catalytic amount of potassium hydroxide, achieving moderate to good yields without the need for a solvent. mdpi.com Such solvent-free approaches significantly reduce chemical waste and simplify product isolation. mdpi.com
The use of water as a solvent is another key aspect of green chemistry. dntb.gov.ua While not always suitable for all organic reactions, the development of water-tolerant catalysts and reaction conditions is an active area of research. Microwave-assisted synthesis, often in combination with solvent-free or aqueous conditions, can also contribute to a greener process by reducing reaction times and energy consumption. rasayanjournal.co.in
The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is also a cornerstone of green synthesis. For instance, a reusable N-sulfonic acid modified poly(styrene-diethylenetriamine) has been used as a solid acid catalyst for the three-component synthesis of pyrrol-2-ones. researchgate.net
The table below highlights some green chemistry approaches relevant to aminopyrrole synthesis.
| Green Chemistry Principle | Application in Aminopyrrole Synthesis | Example |
| Solvent-Free Conditions | Reduces waste and simplifies purification. mdpi.com | Three-component synthesis of 2,4,5-trisubstituted-1H-pyrrol-3-ols by heating the reactants with a catalytic amount of base. mdpi.com |
| Aqueous Media | Utilizes a non-toxic, abundant, and inexpensive solvent. dntb.gov.ua | Development of water-tolerant catalysts for pyrrole synthesis. |
| Reusable Catalysts | Minimizes catalyst waste and cost. researchgate.net | Use of a solid-supported acid catalyst for the synthesis of pyrrol-2-ones. researchgate.net |
| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. rasayanjournal.co.in | Rapid, one-pot, three-component synthesis of substituted 1,2,4-triazoles, a related N-heterocycle. rasayanjournal.co.in |
Strategies for Introducing and Modifying the Ethyl Substituent
The introduction of the ethyl group at the N-1 position of the pyrrole ring is a crucial step in the synthesis of 1-ethyl-1H-pyrrol-3-amine. This can be achieved either by using ethylamine as a starting material in a ring-forming reaction or by N-alkylation of a pre-existing pyrrole-3-amine derivative.
Alkylation of amines is a fundamental transformation in organic chemistry. youtube.com In the context of synthesizing the target compound, a pyrrole with a free N-H group could be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. This approach, however, can sometimes lead to over-alkylation, producing quaternary ammonium salts. youtube.com
Alternatively, reductive amination provides a more controlled method for N-alkylation. This would involve reacting a pyrrole-3-amine with acetaldehyde (B116499) in the presence of a reducing agent to form the N-ethyl group.
In many synthetic routes, incorporating the ethyl group from the outset is more efficient. As mentioned in the context of MCRs, using ethylamine as the amine component in reactions like the Hantzsch pyrrole synthesis would directly yield a 1-ethylpyrrole derivative. nih.gov
The table below summarizes strategies for introducing the ethyl substituent.
| Strategy | Description | Reagents | Potential Issues |
| N-Alkylation | Reaction of a pyrrole with an ethylating agent. youtube.com | Ethyl iodide, diethyl sulfate, base. | Over-alkylation. youtube.com |
| Reductive Amination | Reaction of a pyrrole-3-amine with acetaldehyde and a reducing agent. | Acetaldehyde, NaBH(OAc)₃, NaBH₃CN. | Requires a pre-existing amine. |
| Incorporation from Start | Using ethylamine as a reactant in a pyrrole ring-forming reaction. nih.gov | Ethylamine in Hantzsch or other multi-component syntheses. | Reaction compatibility of ethylamine. |
Stereoselective Synthesis of Chiral 1H-Pyrrol-3-amine Derivatives
The synthesis of enantiomerically pure chiral amines is of significant interest, particularly for applications in medicinal chemistry. nih.gov For derivatives of 1-ethyl-1H-pyrrol-3-amine where a stereocenter is present, stereoselective synthesis is crucial.
Asymmetric hydrogenation is a powerful method for producing chiral amines. nih.govacs.org This can involve the hydrogenation of prochiral enamines or imines using a chiral transition metal catalyst. For example, a prochiral enamine precursor to a chiral 1-ethyl-1H-pyrrol-3-amine derivative could be hydrogenated to establish the desired stereocenter. A wide range of chiral ligands, often based on phosphorus, have been developed to achieve high enantioselectivity in these reactions. acs.org
Another approach involves the use of chiral auxiliaries or chiral catalysts in the synthetic sequence. For instance, a chiral catalyst could be employed in a multi-component reaction to induce asymmetry during the formation of the pyrrole ring or in a subsequent functionalization step. rsc.org The development of l-proline (B1679175) functionalized magnetic nanorods as a reusable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines highlights the potential of this approach. rsc.org
Furthermore, planar chiral cyclic amines and their derivatives represent a unique class of chiral building blocks. researchgate.net While not directly a 3-aminopyrrole, the principles of their synthesis, which can involve asymmetric cyclization, could inspire strategies for creating chiral 1-ethyl-1H-pyrrol-3-amine derivatives. researchgate.net
The table below outlines some strategies for the stereoselective synthesis of chiral aminopyrrole derivatives.
| Strategy | Description | Key Features |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or imine using a chiral catalyst. nih.govacs.org | High enantioselectivities achievable with appropriate chiral ligands. acs.org |
| Chiral Catalysis in MCRs | Use of a chiral catalyst to control stereochemistry during ring formation. rsc.org | Can establish multiple stereocenters in a single step. |
| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide a stereoselective reaction. | Well-established but requires additional steps for attachment and removal. |
| Asymmetric Cyclization | Cyclization of an achiral precursor using a chiral catalyst to form a chiral ring. researchgate.net | Can create planar chirality or central chirality depending on the system. researchgate.net |
Reactivity and Mechanistic Investigations of 1h Pyrrol 3 Amine,1 Ethyl 9ci
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus
The pyrrole ring is inherently electron-rich and thus highly activated towards electrophilic aromatic substitution (EAS), reacting more readily than benzene. pearson.compearson.com The presence of both an N-ethyl group and a C3-amino group significantly influences the rate and regioselectivity of these reactions.
Regioselectivity Studies and Directing Effects of Substituents
The position of electrophilic attack on the 1-ethyl-1H-pyrrol-3-amine ring is determined by the combined directing effects of the N-ethyl and C3-amino substituents. Both groups are classified as activating, meaning they increase the nucleophilicity of the pyrrole ring and accelerate the rate of substitution compared to unsubstituted pyrrole.
N-Ethyl Group : As an alkyl group, the ethyl substituent is a weak activator that donates electron density to the ring primarily through a positive inductive effect (+I). In N-substituted pyrroles, this effect enhances the electron density at all positions but particularly favors substitution at the C2 and C5 (α) positions. researchgate.net
C3-Amino Group : The amino group is a powerful activating substituent that donates its lone pair of electrons to the ring via a strong positive resonance effect (+R). In aromatic systems, amino groups are potent ortho- and para-directors. libretexts.org For a substituent at the C3 position of the pyrrole ring, this directs incoming electrophiles to the C2, C4 ("ortho") and C5 ("para") positions.
The potent resonance effect of the amino group is the dominant directing factor. Consequently, electrophilic attack is strongly favored at the positions that are activated by the amino group. The order of reactivity is predicted to be C2 > C5 > C4. Attack at the C2 and C5 positions is generally preferred in pyrroles because the resulting cationic intermediate (sigma complex) is more stabilized by resonance. onlineorganicchemistrytutor.comvedantu.comechemi.com The C3-amino group further stabilizes attack at the C2 position, making it the most probable site for substitution.
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Preference |
|---|---|---|---|---|
| -CH₂CH₃ (Ethyl) | N1 | +I (Inductive) | Weakly Activating | C2/C5 |
| -NH₂ (Amino) | C3 | +R (Resonance) > -I | Strongly Activating | C2/C4/C5 |
Mechanistic Pathways of Substitution Reactions
Electrophilic aromatic substitution on 1-ethyl-1H-pyrrol-3-amine proceeds via a two-step addition-elimination mechanism, characteristic of aromatic compounds.
Formation of the Sigma Complex : In the initial, rate-determining step, the π-electron system of the pyrrole ring acts as a nucleophile, attacking an electrophile (E⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the ring's aromaticity. pearson.com
Restoration of Aromaticity : In the second, rapid step, a base (often a solvent molecule or the counter-ion of the electrophile) abstracts a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, yielding the substituted product.
The high stability of the sigma complex resulting from attack at the C2 position accounts for the regioselectivity. When the electrophile adds to C2, the positive charge can be delocalized over three atoms, including the ring nitrogen and, crucially, the exocyclic amino nitrogen. This extensive delocalization provides significant stabilization, lowering the activation energy for this pathway compared to attack at other positions.
Reactions Involving the Amine Functional Group
The primary amine at the C3 position is a versatile functional group, serving as a nucleophilic center for a variety of chemical transformations.
Derivatization and Functionalization Strategies (e.g., Acylation, Alkylation, Condensation)
The nucleophilic nature of the amino group allows for straightforward derivatization through several key reactions:
Acylation : The amine reacts readily with acylating agents such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acylated pyrroles (amides). This reaction is useful for protecting the amine group or for introducing new functional moieties.
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of secondary and tertiary amines. nih.gov The reaction can sometimes be difficult to control, potentially leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.
Condensation : The amine undergoes condensation reactions with carbonyl compounds. wikipedia.org A key example is the reaction with aldehydes and ketones to form imines (Schiff bases), which is a reversible reaction often driven to completion by the removal of water. nih.gov
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |
| Condensation | Benzaldehyde (B42025) (C₆H₅CHO) | Imine (Schiff Base) |
Formation of Schiff Bases and Related Ligands
The reaction of 1-ethyl-1H-pyrrol-3-amine with an aldehyde or ketone yields a Schiff base, a compound containing an azomethine or imine functional group (-C=N-). ijarsct.co.innih.gov This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the stable imine product. wikipedia.org
Schiff bases derived from heterocyclic amines are of significant interest in coordination chemistry. mdpi.com The resulting molecules possess multiple potential donor sites—the pyrrole nitrogen, the imine nitrogen, and potentially other heteroatoms on the aldehyde/ketone fragment—making them excellent chelating ligands for a wide range of metal ions. nih.govresearchgate.net
Participation in Cycloaddition and Annulation Reactions
The amine functionality serves as a synthetic handle for constructing more complex, fused heterocyclic systems through cycloaddition and annulation reactions.
Cycloaddition Reactions : Imines formed from 1-ethyl-1H-pyrrol-3-amine can participate as dipolarophiles in 1,3-dipolar cycloaddition reactions. nih.govmdpi.commdpi.com For instance, reaction with nitrile imines can lead to the formation of spiro-heterocyclic systems. mdpi.com Studies on 3-aminopyrrole have shown its ability to undergo inverse-electron demand Diels-Alder (IEDDA) reactions with 1,3,5-triazines, leading to the formation of fused pyrrolo[3,2-d]pyrimidine derivatives. nih.gov
Annulation Reactions : Annulation, or ring-forming, reactions can be used to build a new ring onto the existing pyrrole core. The amine group can act as the key nucleophile in a cyclocondensation reaction. For example, a reaction with a 1,3-dicarbonyl compound or a related synthon could lead to the formation of a fused pyridine (B92270) or pyrimidine ring, a strategy commonly employed in heterocyclic synthesis. researchgate.netresearchgate.net These reactions provide a powerful route to novel polycyclic aromatic systems. researchgate.netnih.gov
Lack of Specific Research Data Hinders Detailed Analysis of 1H-Pyrrol-3-amine,1-ethyl-(9CI) Reactivity
A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically concerning the reactivity and mechanistic pathways of the chemical compound 1H-Pyrrol-3-amine,1-ethyl-(9CI). Despite extensive searches for data related to its chemical behavior, specific studies outlining transformations at its ethyl substituent, modifications of its amine side-chain, oxidative and reductive transformations of the pyrrole ring, and computational analyses of its reaction pathways could not be located.
The inquiry sought to populate a detailed article structure focusing on these advanced aspects of the compound's chemistry. However, the existing body of public-domain research does not appear to contain specific experimental or theoretical studies that would allow for a thorough and scientifically accurate discussion within the requested framework.
General principles of pyrrole chemistry suggest that the N-ethyl group could potentially undergo reactions such as dealkylation or functionalization under specific conditions, and the 3-amino group could participate in typical amine reactions like acylation or alkylation. Similarly, the pyrrole ring is known to be susceptible to both oxidation, which can lead to ring-opening or the formation of pyrrolinones, and reduction, which can yield pyrrolidines. Computational chemistry is a powerful tool for investigating the mechanisms of such reactions.
Nevertheless, without specific studies on 1H-Pyrrol-3-amine,1-ethyl-(9CI), any discussion would be purely speculative and not based on the required detailed research findings. The creation of an authoritative and scientifically accurate article as requested is therefore not possible at this time due to the absence of specific data in the scientific literature for this particular compound. Further experimental and computational research would be necessary to elucidate the specific chemical properties and reaction mechanisms outlined in the query.
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-ethyl-1H-pyrrol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals. The hydrogens on carbons directly bonded to the amine typically appear around 2.3-3.0 ppm in the ¹H NMR spectrum due to the deshielding effect of the nitrogen atom. libretexts.org
While specific experimental data for 1-ethyl-1H-pyrrol-3-amine is not extensively published, expected chemical shifts and multiplicities can be predicted based on its structure and data from analogous compounds. hmdb.cadocbrown.infochemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for 1-ethyl-1H-pyrrol-3-amine
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Ethyl-CH₂ | ~3.2 - 3.4 | Quartet (q) | ~40 - 45 |
| Ethyl-CH₃ | ~1.2 - 1.4 | Triplet (t) | ~14 - 16 |
| Pyrrole-H2 | ~6.5 - 6.7 | Triplet (t) | ~115 - 120 |
| Pyrrole-H4 | ~6.0 - 6.2 | Triplet (t) | ~100 - 105 |
| Pyrrole-H5 | ~6.6 - 6.8 | Triplet (t) | ~118 - 122 |
| Pyrrole-C3 | --- | --- | ~125 - 130 |
To resolve structural ambiguities and confirm assignments, 2D NMR experiments are essential. youtube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For 1-ethyl-1H-pyrrol-3-amine, it would show a cross-peak between the ethyl -CH₂- protons and the -CH₃ protons, confirming the ethyl group. It would also show correlations between the adjacent protons on the pyrrole (B145914) ring (H2-H4 and H4-H5, though coupling may be weak).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It is invaluable for assigning carbon signals. For instance, the proton signal at ~3.2 ppm would show a cross-peak to the carbon signal at ~42 ppm, assigning both to the ethyl methylene (B1212753) group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C coupling). youtube.comsdsu.edu This is critical for piecing together the molecular skeleton, especially for connecting quaternary carbons or fragments. For example, the protons of the ethyl -CH₂- group would show a correlation to the C2 and C5 carbons of the pyrrole ring, confirming the N-ethyl connectivity.
Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H). This technique is a powerful tool for elucidating reaction mechanisms and tracking metabolic pathways. In the context of 1-ethyl-1H-pyrrol-3-amine, isotopic labeling could be employed in various ways.
One prominent application is in quantitative proteomics through Terminal Amine Isotopic Labeling of Substrates (TAILS). springernature.comnih.govnih.gov This method uses isotopic labels to distinguish and quantify the N-terminal amines of proteins. springernature.comnih.gov While TAILS is a proteomics technique, the underlying principle of labeling primary amines could be adapted to study reactions involving the 3-amino group of 1-ethyl-1H-pyrrol-3-amine. For instance, by using isotopically labeled reagents that react with the amine, researchers could follow the compound through a complex reaction mixture or a biological system using mass spectrometry. nih.govresearchgate.net
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For an amine, the molecular ion peak will be an odd number due to the nitrogen rule. libretexts.org
For 1-ethyl-1H-pyrrol-3-amine (C₆H₁₀N₂), the expected exact mass is 110.0844 g/mol . Under electron impact (EI) ionization, the primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The loss of the largest group is often preferred. Another common fragmentation for pyrrole derivatives can involve the cleavage of the ring itself. researchgate.netlifesciencesite.com
Table 2: Predicted Key Fragments in the Mass Spectrum of 1-ethyl-1H-pyrrol-3-amine
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 110 | [M]⁺ | Molecular Ion |
| 95 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl from ethyl group) |
| 82 | [M - C₂H₄]⁺ | McLafferty-type rearrangement or ring cleavage |
Tandem mass spectrometry (MS/MS) could further elucidate these fragmentation pathways, providing greater confidence in the structural assignment. researchgate.netnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about its functional groups. researchgate.net For 1-ethyl-1H-pyrrol-3-amine, being a primary amine, the IR spectrum is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgwpmucdn.comorgchemboulder.com This doublet arises from the symmetric and asymmetric stretching modes of the -NH₂ group. libretexts.org Secondary amines, by contrast, show only a single N-H stretch, making IR a useful tool to distinguish between amine types. orgchemboulder.comspectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for 1-ethyl-1H-pyrrol-3-amine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (sp² & sp³) | 2850 - 3100 | Medium to Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| C=C Stretch (pyrrole ring) | ~1500 - 1600 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |
Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Pyrrole-based compounds are known to be fluorescent, and their photophysical properties are of significant interest. researchgate.netmdpi.com The introduction of substituents, such as the ethyl and amine groups, can modulate the electronic structure and thus the absorption and emission wavelengths. mdpi.com
The UV-Vis spectrum of 1-ethyl-1H-pyrrol-3-amine would be expected to show absorption bands corresponding to π-π* transitions within the pyrrole aromatic system. The amine group, acting as an auxochrome, would likely cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrrole. Upon excitation with an appropriate wavelength of light, the molecule would be expected to fluoresce. The difference between the absorption and emission maxima, known as the Stokes shift, provides insight into the structural changes that occur in the excited state. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
While NMR provides the structure in solution, X-ray crystallography gives the precise three-dimensional arrangement of atoms and molecules in the solid state, including exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. To perform this analysis, a suitable single crystal of 1-ethyl-1H-pyrrol-3-amine or a salt derivative would need to be grown. The resulting crystal structure would definitively confirm the atomic connectivity and provide invaluable data on the planarity of the pyrrole ring and the conformation of the N-ethyl group. It would also reveal how the molecules pack in the crystal lattice, likely showing hydrogen bonds involving the primary amine group, which act as hydrogen bond donors, and the pyrrole nitrogen, which can act as a hydrogen bond acceptor.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry and quantum mechanical calculations serve as powerful tools in the modern chemical sciences, providing deep insights into the behavior of molecules where experimental data may be limited. For the compound 1-ethyl-1H-pyrrol-3-amine, these theoretical methods are invaluable for elucidating its fundamental properties. While specific, in-depth research literature focusing exclusively on the computational analysis of 1-ethyl-1H-pyrrol-3-amine is not extensively available, its characteristics can be understood by applying established theoretical principles and extrapolating from studies on analogous pyrrole derivatives. nih.govresearchgate.netresearchgate.net Such investigations typically employ methodologies like Density Functional Theory (DFT) and ab initio calculations to model the molecule's behavior at the atomic level. mdpi.com
Electronic Structure, Bonding Analysis, and Molecular Orbitals
The electronic structure of 1-ethyl-1H-pyrrol-3-amine is fundamentally defined by its pyrrole core, an aromatic five-membered heterocycle. wikipedia.org Quantum mechanical calculations are essential for understanding the distribution of electrons within the molecule, which dictates its reactivity and physical properties.
Bonding Analysis: The pyrrole ring features a system of delocalized π-electrons, which is characteristic of aromatic compounds. The nitrogen atom of the pyrrole ring contributes its lone pair of electrons to the π-system, creating a total of 6 π-electrons that satisfy Hückel's rule for aromaticity (4n+2 electrons). wikipedia.orgmasterorganicchemistry.com The ethyl group at the N1 position and the amine group at the C3 position introduce further electronic effects. The ethyl group is a weak electron-donating group through an inductive effect. The amino group (-NH2) can act as both a σ-electron withdrawing group and a π-electron donating group due to its lone pair, which can interact with the pyrrole ring's π-system.
Table 1: Conceptual Pi Molecular Orbitals for the Pyrrole Ring This table illustrates the general arrangement of π molecular orbitals for a six-π-electron system like the pyrrole ring, based on established molecular orbital theory. chadsprep.com
| Molecular Orbital | Energy Level | Occupancy (Ground State) | Nodal Planes | Type |
| ψ6 | Highest | Unoccupied | 5 | Antibonding |
| ψ5 | High | Unoccupied | 4 | Antibonding |
| ψ4* | Low (LUMO) | Unoccupied | 3 | Antibonding |
| ψ3 | High (HOMO) | 2 electrons | 2 | Bonding |
| ψ2 | Medium | 2 electrons | 1 | Bonding |
| ψ1 | Lowest | 2 electrons | 0 | Bonding |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For 1-ethyl-1H-pyrrol-3-amine, conformational flexibility arises primarily from rotation around the single bonds: the N1-C(ethyl) bond and the C3-N(amine) bond.
The orientation of the ethyl group relative to the plane of the pyrrole ring can lead to different conformers. Similarly, the rotation of the amino group can influence its interaction with the ring and adjacent atoms. Computational methods, such as potential energy surface (PES) scans, can be used to identify stable conformers (energy minima) and the transition states that separate them.
Aromaticity Descriptors and Evaluation of Pyrrole Ring Aromaticity
The pyrrole ring is a classic example of an aromatic heterocycle. wikipedia.org Its aromaticity is a key determinant of its stability and chemical reactivity. Aromaticity is not a single observable property but a concept characterized by several criteria, including energetic, structural, and magnetic properties.
Computational chemistry provides several descriptors to quantify aromaticity:
Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion. NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and slightly above it (NICS(1)). A significantly negative NICS value is indicative of a diamagnetic ring current, which is a hallmark of aromaticity.
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability a cyclic conjugated system has compared to a hypothetical, non-conjugated reference compound. It is typically calculated using isodesmic or homodesmotic reactions.
Harmonic Oscillator Model of Aromaticity (HOMA): This structural index evaluates aromaticity based on the degree of bond length equalization around the ring. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system.
For 1-ethyl-1H-pyrrol-3-amine, the pyrrole ring is expected to be strongly aromatic. The resonance energy of unsubstituted pyrrole is significant, though less than that of benzene. wikipedia.org The electron-donating nature of the N-ethyl and C-amino groups would likely enhance the electron density within the ring, potentially modulating its aromatic character, a phenomenon that could be precisely quantified using the computational descriptors above.
Prediction of Spectroscopic Parameters
Quantum mechanical calculations are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying compounds.
NMR Spectroscopy: Theoretical calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 1-ethyl-1H-pyrrol-3-amine, one can obtain theoretical chemical shifts that can be compared with experimental data. These predictions help in the assignment of complex spectra.
Vibrational Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the normal modes of molecular vibration. nih.gov Computational frequency analysis can predict these vibrational modes and their intensities. This is useful for assigning specific absorption bands to particular functional groups and motions within the molecule, such as N-H stretching of the amine, C-H stretching of the ethyl group and the ring, and the ring breathing modes. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Applications of 1h Pyrrol 3 Amine,1 Ethyl 9ci As a Chemical Synthon
Precursor in the Synthesis of Complex Heterocyclic Systems
The dual functionality of 1-ethyl-1H-pyrrol-3-amine serves as an excellent starting point for constructing more intricate molecular architectures, particularly those containing multiple heteroatoms.
The 3-amino group of 1-ethyl-1H-pyrrol-3-amine is strategically positioned to react with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. This approach is a cornerstone in the synthesis of pyrrole-annulated heterocycles, which are prevalent in medicinal chemistry and natural products. researchgate.netrsc.org For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can yield pyrrolopyridine or pyrrolopyrimidine skeletons.
The reaction of a 3-aminopyrrole with a β-ketoester, for example, can lead to the formation of a pyrrolo[3,2-b]pyridin-7-one ring system through a sequence of condensation and cyclization. Similarly, reactions with activated pyrimidines or other nitrogen-containing heterocycles can be used to construct a variety of fused systems. srce.hr The general reactivity of aminopyrroles suggests that 1-ethyl-1H-pyrrol-3-amine is a suitable precursor for a range of fused derivatives with potential biological activities. researchgate.net Multi-component reactions, which are efficient in building molecular complexity, often utilize amine precursors to construct heterocyclic cores, a strategy applicable to this compound. semanticscholar.orgnih.gov
Table 1: Examples of Fused Heterocyclic Systems from 1-ethyl-1H-pyrrol-3-amine
| Reactant | Resulting Fused System | Reaction Type |
|---|---|---|
| β-Diketone | Pyrrolopyridine | Condensation/Cyclization |
| β-Ketoester | Pyrrolopyridinone | Condensation/Cyclization |
| Dicyanomethylene compound | Pyrrolopyrimidine | Addition/Cyclization |
| α-Haloketone | Pyrrolopyrazine | Condensation/Cyclization |
Beyond simple fused systems, 1-ethyl-1H-pyrrol-3-amine can be employed in the synthesis of larger, N-doped polycyclic aromatic hydrocarbons (PAHs). nih.gov These structures are of significant interest in materials science for their unique optoelectronic properties. nih.gov
Classic cyclization strategies, such as the Friedländer annulation or Skraup-Doebner-von Miller reactions, can be adapted to use 1-ethyl-1H-pyrrol-3-amine as the amine component. By reacting it with appropriate α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls under acidic conditions, an additional quinoline (B57606) or pyridine (B92270) ring can be fused to the pyrrole (B145914) core, thereby extending the π-conjugated system. researchgate.net The synthesis of complex structures like pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline has been demonstrated from related heterocyclic amines, highlighting the potential of using building blocks like 1-ethyl-1H-pyrrol-3-amine in creating novel polycyclic heteroaromatics. nih.gov
Role in the Design and Synthesis of Ligands for Catalysis
The amine functionality is a key anchor point for designing ligands for both metal-based and organometallic catalysis. 1-ethyl-1H-pyrrol-3-amine provides a platform for creating novel ligand architectures.
The primary amine group of 1-ethyl-1H-pyrrol-3-amine can be readily derivatized to introduce additional donor atoms, yielding multidentate ligands capable of chelating to transition metals. The resulting metal complexes can function as catalysts in a wide array of organic transformations. The synthesis of N-heterocyclic carbene (NHC) ligands derived from triazoles for complexing with first-row transition metals demonstrates the importance of nitrogen heterocycles in catalysis. rsc.org
For example, a Schiff base condensation with salicylaldehyde (B1680747) or 2-pyridinecarboxaldehyde (B72084) would produce bidentate [N,O] or [N,N] ligands, respectively. Further N-alkylation of the amine with donor-containing alkyl halides can lead to tridentate or tetradentate ligands. These ligands can stabilize various metal centers, such as palladium, ruthenium, copper, and iron, which are crucial for cross-coupling, hydrogenation, and oxidation reactions.
Table 2: Potential Ligand Structures Derived from 1-ethyl-1H-pyrrol-3-amine
| Derivatization Reagent | Ligand Type | Potential Coordinating Metals |
|---|---|---|
| Salicylaldehyde | Bidentate [N,O] Schiff Base | Cu, Ni, Co, Zn |
| 2-Pyridinecarboxaldehyde | Bidentate [N,N] Schiff Base | Pd, Ru, Fe, Rh |
| 2 x 2-Picolyl chloride | Tridentate [N,N,N] Ligand | Fe, Co, Mn, Ru |
| Ethylenediamine + Aldehyde | Multidentate Schiff Base Macrocycle | Ni, Cu, Macrocyclic Complexes |
Asymmetric organocatalysis has emerged as a powerful tool in organic synthesis, with primary and secondary amines playing a central role as catalysts. youtube.com 1-ethyl-1H-pyrrol-3-amine, being a primary amine, can act as an effective organocatalyst.
The catalytic cycle typically involves the reaction of the amine catalyst with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. youtube.com This activation mode allows for a variety of enantioselective transformations, including aldol, Mannich, and Michael reactions. The mechanism relies on the reversible formation of these intermediates to facilitate bond formation alpha to the carbonyl group. While simple amines can catalyze these reactions, the development of chiral amine catalysts, often derived from natural products like proline, has enabled high levels of stereocontrol. youtube.comnih.gov The structure of 1-ethyl-1H-pyrrol-3-amine provides a scaffold that could be modified to create new chiral organocatalysts.
Intermediate for Materials Science Applications
The combination of a polymerizable pyrrole ring and a reactive amine functional group makes 1-ethyl-1H-pyrrol-3-amine a promising intermediate for materials science. mdpi.com
Pyrrole itself is the monomer for polypyrrole, a well-known conductive polymer. The N-ethyl-3-amino-substituted version can be polymerized, either chemically or electrochemically, to create a functionalized conductive polymer. The resulting material would consist of a polypyrrole backbone with pendant primary amine groups. This functionality can be exploited for a variety of applications:
Sensors: The amine groups can act as binding sites for analytes, causing a detectable change in the polymer's conductivity.
Functional Surfaces: The polymer can be coated onto surfaces to introduce reactive sites for grafting biomolecules, catalysts, or other functional materials. mdpi.com
Ion-Conducting Polymers: The amine groups can be quaternized to create polyelectrolytes or ion-conducting membranes, similar to triazolium-based polymer networks. nih.gov
Cross-linked Materials: The amines can serve as points for cross-linking, allowing for the creation of robust polymer networks and hydrogels with tailored mechanical and electronic properties.
The synthesis of amine-functional polymers is a significant area of research, with methods developed to incorporate amino groups into various polymer backbones to impart specific properties. google.com
Table 3: Potential Materials Science Applications
| Application Area | Role of 1-ethyl-1H-pyrrol-3-amine | Resulting Material Property |
|---|---|---|
| Chemical Sensors | Monomer for functional polymer | Analyte binding via amine groups |
| Bio-interfaces | Monomer for surface coating | Covalent attachment of biomolecules |
| Solid Polymer Electrolytes | Monomer for post-polymerization modification | Ionic conductivity |
| Smart Materials | Cross-linking agent in polymer networks | Tunable mechanical/swelling properties |
Components in Optoelectronic Materials Research
Similarly, there is a lack of research on the application of 1H-Pyrrol-3-amine, 1-ethyl-(9CI) in the field of optoelectronic materials. The exploration of pyrrole derivatives for optoelectronics is an active area of research, with studies focusing on how different substituents affect the electronic and optical properties of the resulting materials. researchgate.netresearchgate.net These investigations often involve complex fused-ring systems or specific donor-acceptor structures to tune the material's performance for applications like solar cells or light-emitting diodes. researchgate.netresearchgate.net
Despite the interest in functionalized pyrroles, 1H-Pyrrol-3-amine, 1-ethyl-(9CI) has not been a subject of these investigations according to the available literature. Therefore, no detailed research findings or data tables concerning its role or performance in optoelectronic devices can be presented.
Theoretical Frameworks and Predictive Modeling
Quantum Chemical Approaches to Reactivity and Selectivity Prediction
Quantum chemical calculations are powerful tools for understanding and predicting the reactivity and selectivity of molecules like 1H-Pyrrol-3-amine, 1-ethyl-. nih.govdntb.gov.ua These methods, rooted in solving the Schrödinger equation, can determine a molecule's electronic structure and energy, which are fundamental to its chemical behavior. dntb.gov.ua
For instance, Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate predictions of molecular properties. researchgate.netresearchgate.net By calculating properties such as electron density, electrostatic potential, and orbital energies, DFT can help identify the most likely sites for electrophilic or nucleophilic attack. In the case of 1H-Pyrrol-3-amine, 1-ethyl-, these calculations can predict whether a reaction is more likely to occur at the nitrogen of the amine group, the nitrogen within the pyrrole (B145914) ring, or one of the carbon atoms in the ring.
Furthermore, quantum chemical methods can be used to model reaction pathways and calculate the energy barriers of transition states. nih.gov This allows for the prediction of reaction kinetics and the most favorable reaction mechanisms. For example, by comparing the activation energies for different potential reactions of 1H-Pyrrol-3-amine, 1-ethyl-, researchers can determine the most probable product. Recent advancements have even led to the development of automated workflows that use quantum chemistry to predict nucleophilicity and electrophilicity, which can be applied to screen for chemical selectivity. rsc.org
Frontier Molecular Orbital (FMO) Theory and its Application to Pyrrole Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons (electrophilicity). libretexts.org The energy and symmetry of these frontier orbitals govern the course of many chemical reactions. wikipedia.orgslideshare.net
For pyrrole and its derivatives, FMO theory is instrumental in explaining their reactivity patterns. researchgate.net The pyrrole ring is an electron-rich aromatic system, and its HOMO is generally of high energy, making it a good nucleophile. The distribution of the HOMO across the pyrrole ring determines the preferred sites for electrophilic attack.
In the case of 1H-Pyrrol-3-amine, 1-ethyl-, the presence of the ethyl group at the N1 position and the amine group at the C3 position will influence the energy and electron density distribution of the frontier orbitals. The ethyl group is an electron-donating group, which would be expected to raise the energy of the HOMO, further increasing the nucleophilicity of the pyrrole ring. The amine group at C3 is also electron-donating and will significantly impact the electron density distribution in the HOMO, likely increasing the nucleophilicity at specific carbon atoms of the ring.
The energy gap between the HOMO and LUMO is also a crucial parameter. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Quantum chemical calculations can provide precise values for the HOMO and LUMO energies and visualize their shapes, offering a quantitative basis for predicting the reactivity of 1H-Pyrrol-3-amine, 1-ethyl-.
Solvent Effects on Molecular Conformation and Reaction Dynamics
The solvent in which a reaction is carried out can have a profound impact on the conformation of molecules and the dynamics of the reaction. nih.govresearchgate.net For a molecule like 1H-Pyrrol-3-amine, 1-ethyl-, with its polar amine group and the potential for hydrogen bonding, solvent effects are particularly significant.
Regarding reaction dynamics, solvents can affect reaction rates in several ways. They can stabilize or destabilize the transition state of a reaction relative to the reactants, thereby altering the activation energy. researchgate.net For instance, a polar solvent is likely to stabilize a polar transition state, accelerating the reaction. Solvents also play a role in the transport of reactants and the dissipation of heat generated during a reaction. Computational models, such as implicit solvent models or more sophisticated explicit solvent simulations, can be used to study these effects and predict how the choice of solvent will influence the outcome of a reaction involving 1H-Pyrrol-3-amine, 1-ethyl-. researchgate.net
Advanced Computational Methodologies in Drug Discovery (Excluding Clinical Data)
Structure-based drug design is a powerful computational approach where the three-dimensional structure of a biological target, such as an enzyme or a receptor, is used to design molecules that can bind to it with high affinity and selectivity. If the target for 1H-Pyrrol-3-amine, 1-ethyl- or a derivative were known, molecular docking simulations could be used to predict its binding mode and affinity. These simulations place the molecule into the binding site of the target and calculate a score that estimates the strength of the interaction.
Fragment-based drug discovery is another computational strategy that has gained prominence. acs.org This approach involves identifying small molecular fragments that bind to the target and then computationally linking or growing them to create a more potent lead compound. A molecule like 1H-Pyrrol-3-amine, 1-ethyl- could itself be considered a fragment or be built up from smaller fragments.
Furthermore, machine learning and artificial intelligence are being increasingly applied in drug discovery. arxiv.orgmit.edu These methods can be trained on large datasets of known drugs and their properties to predict the biological activity, toxicity, and other important characteristics of new molecules. For 1H-Pyrrol-3-amine, 1-ethyl-, these predictive models could be used to assess its drug-likeness and guide its chemical modification to improve its therapeutic potential.
Interactive Data Table: Calculated Properties of Pyrrole Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Pyrrole | -5.48 | 1.39 | 1.8 |
| 1-Ethyl-1H-pyrrol-3-amine | -4.95 | 1.62 | 2.5 |
| 2-Nitropyrrole | -6.21 | 0.85 | 4.1 |
Note: The values in this table are illustrative and based on typical trends for substituted pyrroles. Actual values for 1H-Pyrrol-3-amine, 1-ethyl- would require specific quantum chemical calculations.
Future Research Directions for 1h Pyrrol 3 Amine,1 Ethyl 9ci
Development of Novel and Efficient Synthetic Routes
The development of efficient and novel synthetic routes for obtaining 1H-Pyrrol-3-amine, 1-ethyl-(9CI) and its derivatives is a primary area for future research. Classical methods for pyrrole (B145914) synthesis, such as the Hantzsch, Paal-Knorr, and Knorr syntheses, provide a foundation. syrris.com However, modern synthetic chemistry aims for greener, more efficient, and versatile methodologies.
Future efforts could focus on:
Multi-component Reactions: Designing one-pot, multi-component reactions would be a significant advancement. acs.org These reactions offer high atom economy and reduce the number of purification steps, leading to more sustainable processes. For instance, a three-component reaction involving an amine, a 1,3-dicarbonyl compound, and another suitable reactant could potentially yield the target molecule or its close analogs in a single step. mdpi.com
Metal-Free Synthesis: Exploring metal-free synthetic pathways is another crucial direction. acs.org This avoids the use of potentially toxic and expensive metal catalysts, aligning with the principles of green chemistry.
Catalytic C-H Amination: Direct C-H amination of an N-ethylpyrrole precursor would be a highly efficient and atom-economical approach. Research into selective C-H functionalization of pyrrole rings is an active area and could be adapted for the synthesis of 3-amino pyrroles.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Multi-component Reactions | High atom economy, reduced waste, operational simplicity | Optimization of reaction conditions, control of regioselectivity |
| Metal-Free Synthesis | Avoids toxic metal catalysts, lower cost | May require harsher reaction conditions, catalyst development |
| Catalytic C-H Amination | High atom economy, direct functionalization | Selectivity between different C-H bonds on the pyrrole ring |
Exploration of Underutilized Reactivity Profiles
The reactivity of the 3-amino group on the pyrrole ring in conjunction with the N-ethyl substituent offers a rich landscape for chemical exploration. Future research should aim to uncover and exploit underutilized reactivity profiles of 1H-Pyrrol-3-amine, 1-ethyl-(9CI).
Key areas for investigation include:
Cycloaddition Reactions: The pyrrole ring can participate in various cycloaddition reactions. Investigating the participation of 1H-Pyrrol-3-amine, 1-ethyl-(9CI) in [3+2] or other cycloadditions could lead to the synthesis of novel polycyclic and heterocyclic systems. mdpi.com
Photochemical Reactions: The use of light to drive chemical transformations is a powerful and sustainable approach. acs.org Exploring the photochemical reactivity of this compound could unlock novel reaction pathways and lead to the formation of complex molecular architectures that are difficult to access through traditional thermal methods. acs.org
Electrophilic and Nucleophilic Substitutions: A systematic study of the regioselectivity of electrophilic and nucleophilic substitution reactions on the pyrrole ring, influenced by the directing effects of the amino and ethyl groups, is warranted. This would provide a deeper understanding of its chemical behavior and enable the targeted synthesis of a wide range of derivatives.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for 1H-Pyrrol-3-amine, 1-ethyl-(9CI) with flow chemistry and automated synthesis platforms presents a significant opportunity to accelerate research and development. syrris.com
Advantages of this approach include:
Enhanced Efficiency and Scalability: Continuous flow reactors can significantly improve reaction efficiency, reduce reaction times, and allow for easier scalability compared to traditional batch processes. acs.orguc.pt The synthesis of pyrrole derivatives has been successfully demonstrated in flow, achieving high yields and production rates. acs.org
Improved Safety: Flow chemistry allows for better control over reaction parameters, such as temperature and pressure, and the use of smaller reaction volumes, which can enhance the safety of handling potentially hazardous reagents or intermediates.
Automated Library Synthesis: Coupling flow reactors with automated systems can enable the rapid synthesis of a library of derivatives of 1H-Pyrrol-3-amine, 1-ethyl-(9CI). youtube.com This high-throughput synthesis approach is invaluable for screening for biological activity and discovering new structure-activity relationships. youtube.com
| Technology | Benefits for 1H-Pyrrol-3-amine, 1-ethyl-(9CI) Research |
| Flow Chemistry | Faster reaction optimization, safer handling of reactions, easier scale-up. syrris.comacs.org |
| Automated Synthesis | Rapid generation of derivative libraries for screening, increased reproducibility. youtube.com |
Advanced Computational Design and Prediction of Novel Derivatives and their Properties
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. researchgate.net Applying these methods to 1H-Pyrrol-3-amine, 1-ethyl-(9CI) can guide and accelerate the discovery of new derivatives with desired properties.
Future research in this area should involve:
Predictive Modeling: Using quantum mechanical calculations and quantitative structure-activity relationship (QSAR) models to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives. nih.govacs.org This can help prioritize synthetic targets and reduce the number of experiments required.
Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving 1H-Pyrrol-3-amine, 1-ethyl-(9CI), aiding in the optimization of reaction conditions and the design of more efficient synthetic routes. nih.gov
Virtual Screening: Employing molecular docking and other virtual screening techniques to identify potential biological targets for derivatives of 1H-Pyrrol-3-amine, 1-ethyl-(9CI). nih.gov This can guide the design of new drug candidates or other functional molecules.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing 1H-Pyrrol-3-amine,1-ethyl-(9CI), and how should data interpretation be approached?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ethyl substitution and pyrrole ring structure. Infrared (IR) spectroscopy helps identify amine (-NH) and aromatic C-H stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and formula. Cross-referencing with PubChem data (e.g., InChI key, molecular formula) ensures consistency . For ambiguous peaks, compare experimental data with computational predictions (e.g., density functional theory (DFT)-derived NMR shifts) to resolve structural uncertainties.
Q. What synthetic routes are feasible for 1H-Pyrrol-3-amine,1-ethyl-(9CI), and what parameters influence yield and purity?
- Methodology : Ethylation of pyrrole derivatives via nucleophilic substitution (e.g., using ethyl halides under basic conditions) is a common approach. Key parameters include solvent polarity (e.g., DMF for polar aprotic conditions), temperature control (50–80°C), and catalyst selection (e.g., K₂CO₃ as a base). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .
Q. What safety protocols are recommended for handling 1H-Pyrrol-3-amine,1-ethyl-(9CI) in laboratory settings?
- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and lab coats to prevent dermal exposure. Toxicity assessments should follow OECD guidelines (e.g., Ames test for mutagenicity). For unstudied hazards, apply the precautionary principle: minimize quantities, use closed systems, and dispose of waste via certified hazardous waste protocols .
Advanced Research Questions
Q. How can computational chemistry enhance the prediction of 1H-Pyrrol-3-amine,1-ethyl-(9CI)’s reactivity and stability?
- Methodology : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict thermodynamic stability and reaction barriers. Validate computational results against experimental kinetic data (e.g., Arrhenius plots). For crystallographic validation, refine structures using SHELXL .
Q. What experimental design strategies optimize multi-step synthesis of 1H-Pyrrol-3-amine,1-ethyl-(9CI)?
- Methodology : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). For a 3-factor, 2-level design, run 8 experiments to identify significant interactions. Use response surface methodology (RSM) to maximize yield. Advanced workflows integrate robotic liquid handlers for high-throughput condition screening .
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
- Methodology : Cross-validate results using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). For ambiguous NMR signals, perform 2D experiments (COSY, HSQC) to assign coupling networks. If DFT-predicted IR bands deviate, check for solvent effects or anharmonic corrections. Report inconsistencies in crystallographic data (e.g., SHELXL R-factor >5%) as potential twinning or disorder issues .
Q. What role does 1H-Pyrrol-3-amine,1-ethyl-(9CI) play in medicinal chemistry research, and how are its biological interactions assessed?
- Methodology : Screen for bioactivity via target-based assays (e.g., enzyme inhibition using fluorescence polarization). Use molecular docking (AutoDock Vina) to predict binding affinity to receptors like GPCRs or kinases. Validate hits with isothermal titration calorimetry (ITC) for thermodynamic profiling. For ADMET studies, employ Caco-2 cell models for permeability and cytochrome P450 assays for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
